6-[(3,4-Dimethoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol
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Overview
Description
6-[(3,4-Dimethoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol is a chemical compound with the molecular formula C20H23NO6 and a molecular weight of 373.39972 g/mol This compound is known for its unique structure, which includes a benzodioxole ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-Dimethoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(3,4-Dimethoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
6-[(3,4-Dimethoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly protein disulfide isomerase (PDI).
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(3,4-Dimethoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets. For instance, as a protein disulfide isomerase (PDI) inhibitor, it binds covalently to the active site of the enzyme, thereby inhibiting its activity. This inhibition can disrupt the proper folding of proteins, leading to various cellular effects, including apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Magnolin: A natural compound found in Magnolia flos, known for its anti-inflammatory and anti-cancer properties.
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: A synthetic compound with similar structural features and potential biological activities
Uniqueness
6-[(3,4-Dimethoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol stands out due to its unique combination of a benzodioxole ring and a morpholine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit protein disulfide isomerase (PDI) sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C20H23NO6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C20H23NO6/c1-23-16-4-3-13(9-17(16)24-2)20(21-5-7-25-8-6-21)14-10-18-19(11-15(14)22)27-12-26-18/h3-4,9-11,20,22H,5-8,12H2,1-2H3 |
InChI Key |
POUGOEFZYGQTHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4)OC |
Origin of Product |
United States |
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